molecular formula C18H21N3O2 B2639350 N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide CAS No. 1797278-72-8

N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide

Cat. No.: B2639350
CAS No.: 1797278-72-8
M. Wt: 311.385
InChI Key: ISEGLQKXQCUJCL-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide is a chemical compound with diverse applications in scientific research. Its unique structure allows for investigating drug interactions, studying receptor binding, and exploring potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with isonicotinoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-naphthamide
  • 2-Bromo-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide

Uniqueness

N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide stands out due to its unique combination of a methoxypiperidinyl group and an isonicotinamide moiety. This structure allows for specific interactions with biological targets, making it a valuable tool in drug discovery and development.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-3-2-12-21(13-17)16-6-4-15(5-7-16)20-18(22)14-8-10-19-11-9-14/h4-11,17H,2-3,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEGLQKXQCUJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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